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molecular formula C14H21ClN2 B7458253 1-(4-Chlorobenzyl)-4-{(methylamino)methyl}piperidine

1-(4-Chlorobenzyl)-4-{(methylamino)methyl}piperidine

Cat. No. B7458253
M. Wt: 252.78 g/mol
InChI Key: YCYILTHAUSXKHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06410566B1

Procedure details

Formaldehyde (108 mg, 1.33 mmol, 37% wt solution in H2O) was added to a solution of 1-(4-chlorobenzyl)-4-(aminomethyl)piperidine (318 mg, 1.33 mmol) and NaBH3CN (668 mg) in 10% CH3COOH/CH3OH (3 mL). The reaction mixture was stirred at 25° C. for 1 h. The reaction mixture was loaded on DOWEX™ 50W×2 column (10 mL) and washed with CH3OH (100 mL). Product was eluted off using 2 N NH3 in CH3OH (100 mL) and concentrated to afford 173 mg of crude 1-(4-chlorobenzyl)-4-{(methylamino)methyl}piperidine as a colorless oil used without purification.
Quantity
108 mg
Type
reactant
Reaction Step One
Quantity
318 mg
Type
reactant
Reaction Step One
Quantity
668 mg
Type
reactant
Reaction Step One
Name
CH3COOH CH3OH
Quantity
3 mL
Type
solvent
Reaction Step One
[Compound]
Name
50W
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C=O.[Cl:3][C:4]1[CH:18]=[CH:17][C:7]([CH2:8][N:9]2[CH2:14][CH2:13][CH:12]([CH2:15][NH2:16])[CH2:11][CH2:10]2)=[CH:6][CH:5]=1.[BH3-][C:20]#N.[Na+]>CC(O)=O.CO>[Cl:3][C:4]1[CH:18]=[CH:17][C:7]([CH2:8][N:9]2[CH2:14][CH2:13][CH:12]([CH2:15][NH:16][CH3:20])[CH2:11][CH2:10]2)=[CH:6][CH:5]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
108 mg
Type
reactant
Smiles
C=O
Name
Quantity
318 mg
Type
reactant
Smiles
ClC1=CC=C(CN2CCC(CC2)CN)C=C1
Name
Quantity
668 mg
Type
reactant
Smiles
[BH3-]C#N.[Na+]
Name
CH3COOH CH3OH
Quantity
3 mL
Type
solvent
Smiles
CC(=O)O.CO
Step Two
Name
50W
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 25° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with CH3OH (100 mL)
WASH
Type
WASH
Details
Product was eluted off
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=CC=C(CN2CCC(CC2)CNC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 173 mg
YIELD: CALCULATEDPERCENTYIELD 51.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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